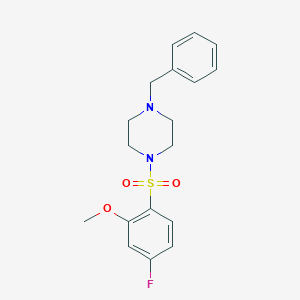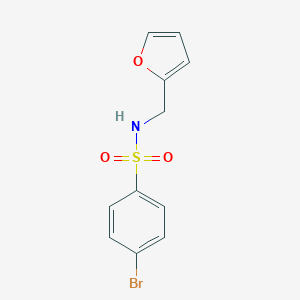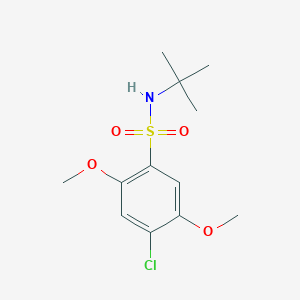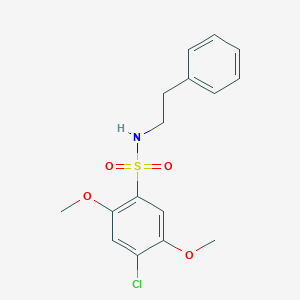![molecular formula C17H20N2O5S B273551 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine, also known as EFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFP belongs to the class of sulfonamide compounds and has a molecular weight of 397.48 g/mol.
作用机制
The mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes such as acid-base balance and respiration. By inhibiting carbonic anhydrase, this compound disrupts these physiological processes, leading to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the significant advantages of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine is its potential application in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells, making it challenging to use in clinical settings.
未来方向
There are several future directions for the research on 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine. One of the significant future directions is the development of this compound-based anti-cancer drugs. Researchers can explore the potential of this compound in combination with other chemotherapeutic agents to enhance its anti-cancer properties. Another future direction is the development of this compound-based anti-inflammatory drugs. Researchers can explore the potential of this compound in treating various inflammatory diseases such as arthritis.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in inhibiting the growth of cancer cells and possessing anti-inflammatory properties. However, this compound's toxicity is a significant limitation, making it challenging to use in clinical settings. The future directions for this compound research include the development of this compound-based anti-cancer and anti-inflammatory drugs.
合成方法
The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine involves the reaction of 4-Ethoxyaniline with 2-Furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfonyl chloride to obtain the final product, this compound. The reaction scheme is shown below:
科学研究应用
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine has shown promising results in various scientific research fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
分子式 |
C17H20N2O5S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H20N2O5S/c1-2-23-14-5-7-15(8-6-14)25(21,22)19-11-9-18(10-12-19)17(20)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3 |
InChI 键 |
JVQYYJMBFSMXJG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
规范 SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
溶解度 |
54.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)

![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)

